molecular formula C13H21N B3142831 6-(4-Methylphenyl)hexan-1-amine CAS No. 51278-34-3

6-(4-Methylphenyl)hexan-1-amine

Cat. No.: B3142831
CAS No.: 51278-34-3
M. Wt: 191.31 g/mol
InChI Key: HMUXOPNYKQEBKC-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)hexan-1-amine is a useful research compound. Its molecular formula is C13H21N and its molecular weight is 191.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Transdermal Permeation Enhancers

6-(4-Methylphenyl)hexan-1-amine derivatives have been studied for their potential as transdermal permeation enhancers. A study by Farsa, Doležal, and Hrabálek (2010) demonstrated that certain alkylamides and alkyl esters of hexanoic acid, which can include derivatives of this compound, show promising results in enhancing the permeation of drugs through the skin. This could have implications for the development of more efficient transdermal drug delivery systems (Farsa, Doležal, & Hrabálek, 2010).

Catalysts in Ethylene Tetramerization

In the field of catalysis, Kuhlmann et al. (2007) investigated the use of certain bis(diphenylphosphino)amine ligands, which are structurally related to this compound, in ethylene tetramerization. These catalysts demonstrated good activity and selectivity, highlighting the compound's potential in industrial applications such as the production of various alkenes (Kuhlmann et al., 2007).

Hydroesterification and Hydroformylation Processes

Hung-Low et al. (2005) explored the use of rhodium complexes, including those with this compound derivatives, in the hydroesterification and hydroformylation of 1-hexene. These processes are crucial in the production of various chemicals, indicating the compound's significance in chemical synthesis and industrial applications (Hung-Low et al., 2005).

Electrochromic Materials

Tarkuç et al. (2008) investigated the electrochromic properties of a polymer derived from a this compound derivative. The study showed promising results for the use of these materials in electrochromic devices, which have applications in smart windows, displays, and other electronic devices (Tarkuç et al., 2008).

Polymerization Catalysts

Hu et al. (2015) explored the use of amine-imine nickel complexes, which could include derivatives of this compound, in the polymerization of 1-hexene. This research contributes to the field of polymer science, potentially impacting the production of new types of polymeric materials (Hu et al., 2015).

Metallosupramolecular Chemistry

Wang et al. (2011) demonstrated the use of this compound derivatives in the post-self-assembly modification of hexagonal prisms in metallosupramolecular chemistry. This research opens avenues for the development of novel supramolecular structures with potential applications in nanotechnology and materials science (Wang et al., 2011).

Solvent Effects in Organic Reactions

Keaveney et al. (2016) studied the influence of solvent structure on organic reactions involving this compound. This research provides insights into how solvent choice affects reaction outcomes, which is crucial for optimizing various chemical processes (Keaveney et al., 2016).

Properties

IUPAC Name

6-(4-methylphenyl)hexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-12-7-9-13(10-8-12)6-4-2-3-5-11-14/h7-10H,2-6,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUXOPNYKQEBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.